2-Phenylthiophene

Catalog No.
S793928
CAS No.
825-55-8
M.F
C10H8S
M. Wt
160.24 g/mol
Availability
In Stock
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2-Phenylthiophene

CAS Number

825-55-8

Product Name

2-Phenylthiophene

IUPAC Name

2-phenylthiophene

Molecular Formula

C10H8S

Molecular Weight

160.24 g/mol

InChI

InChI=1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H

InChI Key

PJRGDKFLFAYRBV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CS2

Precursor for Functional Molecules

Studies suggest 2-Phenylthiophene can serve as a building block for synthesizing more complex molecules with desired functionalities. A research article describes an efficient method for using 2-thiophenemethanol (a close relative of 2-phenylthiophene) to create thiophene-substituted ketones, which are valuable intermediates in organic synthesis [1]. This demonstrates the potential of 2-phenylthiophene as a platform for crafting other functional molecules.

Source

[1] Efficient and Green One-Step Synthesis of Thiophene-Substituted Ketones from 2-Thiophenemethanol and Ketones via Dehydrogenative Coupling Using Manganese Complexes as Catalysts ()

, including:

  • S-Oxidation: This reaction converts 2-phenylthiophene into sulfoxides or sulfones, which are valuable intermediates in organic synthesis .
  • Epoxidation: The compound can undergo ring epoxidation, leading to the formation of arene epoxides, which are important in the synthesis of pharmaceuticals and agrochemicals .
  • Phenylation Reactions: It can also participate in phenylation processes, where the phenyl group is transferred to other substrates, facilitating the formation of diverse aromatic compounds .

Research indicates that 2-phenylthiophene exhibits biological activity, particularly concerning its metabolic pathways. The compound has been associated with hepatotoxicity due to the formation of reactive metabolites during its metabolism . It has been classified as harmful if ingested or if it comes into contact with skin, highlighting its potential risks in biological systems .

The synthesis of 2-phenylthiophene can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of phenylacetylene with sulfur sources under heat, resulting in the formation of the thiophene ring.
  • Electrophilic Aromatic Substitution: Another method includes electrophilic substitution reactions where thiophene derivatives react with electrophiles to introduce phenyl groups.
  • Metal-Catalyzed Reactions: Transition metal catalysts can facilitate cross-coupling reactions that yield 2-phenylthiophene from simpler precursors .

2-Phenylthiophene finds applications across various fields:

  • Material Science: It is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications owing to their biological activities.
  • Dyes and Pigments: The compound's vibrant color makes it suitable for use in dyes and pigments.

Studies have shown that 2-phenylthiophene interacts with liver microsomes, leading to metabolic transformations that produce reactive intermediates. These intermediates can contribute to drug-induced toxicity, emphasizing the importance of understanding its metabolic pathways for safety assessments in pharmaceutical development .

Several compounds share structural or functional similarities with 2-phenylthiophene. Here are some notable examples:

Compound NameStructure TypeUnique Features
ThiopheneSimple heterocyclic compoundBase structure for many derivatives
3-MethylthiopheneMethyl-substituted thiopheneExhibits different reactivity patterns
2-ThiophenecarboxaldehydeCarboxylic acid derivativeShows distinct reactivity due to functional group
5-PhenylthiophenePhenyl-substituted thiopheneSimilar aromatic properties but different substitution pattern

2-Phenylthiophene is unique due to its specific substitution pattern and resultant properties, setting it apart from these similar compounds. Its dual functionality as both an aromatic compound and a sulfur-containing heterocycle allows for diverse applications not fully realized by its counterparts.

Synthesis and Reactivity

Classical Synthetic Routes

The Gewald reaction and Paal-Knorr thiophene synthesis remain foundational for 2-phenylthiophene production. A modern approach involves:

  • Sonogashira Coupling: Reacting 2-bromo-3,3-difluoroallyl benzyl sulfide with terminal alkynes.
  • Microwave-Assisted Suzuki Coupling: Using Pd(PPh₃)₄ catalysts to attach phenyl boronic acids to thiophene precursors.

Spectral Characterization Table

TechniqueKey Data Points
UV-Visλₘₐₓ ≈ 280 nm (π→π* transition)
Mass Spectrometrym/z 160 (M⁺), 77 (C₆H₅⁺)
XRDPlanar structure, C–S bond: 1.70 Å

The Vilsmeier-Haack formylation represents one of the most versatile and widely employed methodologies for the direct functionalization of electron-rich aromatic and heteroaromatic systems, including 2-phenylthiophene derivatives [1] [2]. This electrophilic substitution reaction proceeds through the formation of a chloroiminium ion, commonly referred to as the Vilsmeier reagent, which serves as the active electrophilic species [3] [4]. The reaction mechanism involves the initial formation of the Vilsmeier reagent from the interaction between a substituted formamide and an acid chloride, followed by electrophilic aromatic substitution on the thiophene ring [2] [5].

The general mechanism of Vilsmeier-Haack formylation involves three distinct stages: formation of an iminium cation, nucleophilic substitution by the aromatic substrate, and final hydrolysis of the iminium salt to yield the corresponding aldehyde [6]. The regioselectivity of this transformation on thiophene substrates is governed by the electronic distribution within the heterocyclic ring, with substitution typically occurring at the 2-position due to the enhanced electron density at this site [7] [8].

Phosgene-Mediated Optimization Strategies

Phosgene-mediated formylation protocols have emerged as highly efficient alternatives to traditional phosphorous oxychloride-based systems for the synthesis of thiophene carboxaldehydes [9] [10]. The use of solid phosgene (triphosgene) in particular offers significant advantages in terms of reaction efficiency, yield optimization, and operational safety compared to gaseous phosgene [9] [11]. Research has demonstrated that the reaction of thiophene substrates with solid phosgene and N,N-dimethylformamide can achieve yields of 87-88% under optimized conditions [9].

The optimization of phosgene-mediated formylation involves careful control of molar ratios, with optimal conditions employing a thiophene to solid phosgene to N,N-dimethylformamide ratio of 1:0.5:2.6 [9]. Temperature control is critical, with reactions typically conducted at 0°C for the initial addition phase, followed by gradual warming to 50°C, and final heating to 75-85°C for completion [9]. The reaction time can be significantly reduced to 3 hours compared to traditional methods requiring 6-10 hours [12].

The mechanistic advantage of phosgene-mediated systems lies in the more efficient formation of the electrophilic intermediate and the reduced formation of side products [9] [13]. The solid phosgene approach eliminates many of the handling difficulties associated with gaseous phosgene while maintaining the high reactivity and selectivity of the phosgene-based system [11] [13].

ParameterConventional POCl₃Solid PhosgeneOptimized Conditions
Temperature (°C)75-8575-8550-85
Reaction Time (hours)634
Yield (%)658772
Molar Ratio (Substrate:Reagent:DMF)1:0.5:2.01:0.5:2.61:0.3-0.7:1.5-3.0

Comparative Analysis of Phosphorous Oxychloride vs. Phosgene Reagents

The comparative evaluation of phosphorous oxychloride and phosgene reagents in Vilsmeier-Haack formylation reveals distinct differences in reaction kinetics, selectivity, and product distribution [14] [2]. Phosphorous oxychloride systems typically require longer reaction times and higher temperatures to achieve comparable conversion rates to phosgene-based protocols [15] [2]. The kinetic analysis of thiophene formylation demonstrates that reactions with phosgene follow second-order kinetics, while phosphorous oxychloride systems exhibit third-order behavior under certain conditions [2].

The mechanistic differences between these two systems become apparent when examining the formation and reactivity of the electrophilic intermediates [2] [4]. Phosphorous oxychloride forms a less reactive chloroiminium species compared to the highly electrophilic intermediate generated from phosgene and dimethylformamide [15] [4]. This difference in electrophilicity directly impacts the reaction rate and the ability to functionalize less reactive substrates [2].

Substrate reactivity plays a crucial role in determining the optimal reagent system [2]. For highly reactive substrates such as 2-methoxythiophene, both systems perform effectively, with the rate-determining step being the formation of the electrophilic complex rather than the aromatic substitution [2]. However, for less reactive substrates like unsubstituted thiophene or 2-methylthiophene, phosgene-based systems demonstrate superior performance in terms of reaction rate and overall yield [9] [2].

The regioselectivity patterns also differ between the two reagent systems [16]. Phosphorous oxychloride-mediated formylation tends to favor electrophilic substitution at less sterically hindered positions, while phosgene systems often exhibit enhanced selectivity for electronically favored sites [16] [2]. Temperature control is more critical in phosgene systems due to the higher reactivity of the electrophilic intermediate [9] [11].

Cross-Coupling Reactions

Cross-coupling methodologies have revolutionized the synthesis of complex thiophene derivatives, particularly those bearing phenyl substituents [17] [18]. These palladium-catalyzed transformations enable the formation of carbon-carbon bonds between thiophene substrates and various organometallic coupling partners under mild conditions [19] [18]. The versatility of cross-coupling approaches allows for the selective introduction of aryl, heteroaryl, and alkyl substituents onto the thiophene framework [20] [21].

Suzuki-Miyaura Coupling with Aryl Boronic Acids

The Suzuki-Miyaura coupling reaction represents the most widely utilized cross-coupling methodology for the synthesis of 2-phenylthiophene derivatives [17] [19]. This transformation involves the palladium-catalyzed coupling of thiophene halides with aryl boronic acids in the presence of a base [18] [21]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetallation, and reductive elimination steps [18] [22].

The optimization of Suzuki-Miyaura coupling conditions for thiophene substrates requires careful consideration of catalyst loading, base selection, solvent system, and reaction temperature [17] [23]. Recent advances have demonstrated that catalyst loadings as low as 0.1-1.0 mol% can be effective for activated substrates, while more challenging couplings may require loadings of 0.25-0.75 mol% [23] [24]. The choice of palladium precursor significantly influences reaction efficiency, with Pd(PPh₃)₄, Pd₂(dba)₃, and palladacycle complexes showing particular effectiveness [23] [24].

Solvent selection plays a crucial role in reaction optimization [17] [25]. Aqueous solvent systems, particularly dioxane/water and dimethylformamide/water mixtures, have proven highly effective for thiophene-aryl couplings [17] [25]. The biphasic nature of these systems facilitates product separation while maintaining high reaction efficiency [17]. Temperature optimization typically ranges from 80-120°C, depending on the specific substrate combination and catalyst system employed [25] [24].

The mechanistic aspects of thiophene-based Suzuki couplings involve the initial formation of an active palladium(0) species through reduction of the palladium precursor [18] [21]. The oxidative addition of the thiophene halide to the palladium center forms an organopalladium intermediate [22] [21]. Base-promoted transmetallation with the aryl boronic acid transfers the aryl group to palladium, followed by reductive elimination to form the coupled product and regenerate the active catalyst [18] [21].

Aryl HalideBoronic AcidCatalyst Loading (mol%)Temperature (°C)Solvent SystemYield (%)Reaction Time (hours)
4-BromobenzeneThiophene-2-boronic acid0.5080DMF/H₂O852.0
2-ChloropyridinePhenylboronic acid1.00100Dioxane/H₂O724.0
4-ChlorotolueneThiophene-3-boronic acid0.2590Toluene/EtOH/H₂O921.5
3-BromothiophenePhenylboronic acid0.5085DMF783.0
2-BromofuranPhenylboronic acid0.7595DMF/H₂O693.5

Palladium-Catalyzed Functionalization Techniques

Advanced palladium-catalyzed functionalization techniques have expanded the synthetic accessibility of 2-phenylthiophene derivatives through innovative coupling strategies [26] [27]. These methodologies encompass direct arylation, carbon-hydrogen bond activation, and novel precatalyst designs that enable efficient transformations under mild conditions [26] [23]. The development of electron-rich and sterically demanding phosphine ligands has particularly enhanced the scope and efficiency of these transformations [23] [27].

Palladacycle complexes have emerged as highly active catalyst precursors for thiophene functionalization reactions [23]. These air-stable complexes exhibit exceptional activity at low loadings and demonstrate enhanced thermal stability compared to traditional palladium(0) complexes [23]. The unique structural features of palladacycles enable them to operate through alternative Pd(II)/Pd(IV) catalytic cycles rather than the conventional Pd(0)/Pd(II) mechanism [23].

The role of ligand design in palladium-catalyzed thiophene functionalization cannot be overstated [23] [27]. Bulky phosphine ligands such as tri-tert-butylphosphine and tricyclohexylphosphine have proven particularly effective for challenging substrates [23]. These ligands facilitate oxidative addition to less reactive substrates while preventing catalyst deactivation through aggregation [27]. N-heterocyclic carbene ligands represent another important class of supporting ligands that enhance catalyst stability and activity [23].

Mechanistic investigations have revealed that the choice of ligand significantly influences the rate-determining step of the catalytic cycle [27] [28]. For electron-rich substrates, transmetallation often becomes rate-limiting, while for electron-deficient substrates, oxidative addition may control the overall reaction rate [27]. Understanding these mechanistic details enables rational catalyst design and reaction optimization [28].

Recent developments in palladium-catalyzed functionalization include the use of low parts-per-million catalyst loadings [24]. These ultra-low loading conditions require careful optimization of reaction parameters and often benefit from the presence of specialized ligands or additives [24]. The ability to achieve effective catalysis at such low loadings has important implications for both economic and environmental considerations [24].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a transformative technology for the preparation of thiophene derivatives, offering significant advantages in terms of reaction time, energy efficiency, and product selectivity [29] [30]. The application of microwave irradiation to organic synthesis enables rapid heating, uniform temperature distribution, and enhanced reaction rates compared to conventional thermal heating methods [31] [32]. These benefits are particularly pronounced for heterocyclic chemistry, where microwave heating can overcome kinetic barriers and enable reactions that are challenging under traditional conditions [33] [34].

Microwave-enhanced thiophene synthesis protocols typically employ powers ranging from 200-400 watts and temperatures between 50-120°C [36] [25]. Reaction times are dramatically reduced from hours or days to minutes, with many transformations completing within 20-35 minutes under microwave conditions [29] [36]. The uniform heating provided by microwave irradiation often results in improved product purity and reduced side product formation [30] [32].

Specific applications of microwave heating to thiophene chemistry include Suzuki coupling reactions, Vilsmeier formylation, and multicomponent reactions [29] [37]. Microwave-assisted Suzuki couplings of thiophene derivatives can be completed in 20-30 minutes compared to 12-24 hours under conventional heating [29] [25]. The enhanced reaction rates enable the use of lower catalyst loadings and milder reaction conditions [25].

Reaction TypeConventional TimeMicrowave TimeTemperature (°C)Power (W)Yield Improvement (%)Time Reduction Factor
Suzuki Coupling24 hours30 minutes12030015-2548
Vilsmeier Formylation6-10 hours35 minutes8025020-3017
Cross-coupling12-18 hours20 minutes10040010-2036
Gewald Reaction8-12 hours30 minutes8020015-3524
S-alkylation24-48 hours25 minutes5020025-4096

The mechanistic aspects of microwave enhancement in thiophene synthesis involve both thermal and non-thermal effects [38]. Thermal effects arise from the rapid and uniform heating provided by microwave irradiation, which can overcome activation barriers more efficiently than conventional heating [38]. Non-thermal effects may include enhanced molecular motion, increased collision frequency, and specific interactions between the electromagnetic field and polar transition states [38].

Regioselective Bromination Pathways

Regioselective bromination represents a fundamental transformation in thiophene chemistry, enabling the precise introduction of bromine substituents at specific positions on the heterocyclic ring [39] [40]. The regioselectivity of bromination reactions is governed by the electronic properties of the thiophene substrate, the nature of the brominating agent, and the reaction conditions employed [39]. Understanding and controlling these factors is essential for the efficient synthesis of brominated thiophene intermediates that serve as precursors for further functionalization [40].

The electronic structure of thiophene creates distinct reactivity patterns for electrophilic substitution reactions [7] [8]. The sulfur atom donates electron density to the ring system, making thiophene more reactive toward electrophiles compared to benzene [8]. The electron density distribution favors substitution at the 2- and 5-positions over the 3- and 4-positions, with the 2-position being particularly favored due to the stabilization of the resulting cationic intermediate [7].

Bromination agents commonly employed for thiophene functionalization include molecular bromine, N-bromosuccinimide, and pyridinium tribromide [39] [40]. The choice of brominating agent significantly influences both the reaction rate and regioselectivity [39]. N-bromosuccinimide is particularly effective for achieving high regioselectivity under mild conditions, while molecular bromine may require careful temperature control to prevent over-bromination [39].

Reaction conditions play a crucial role in determining regioselectivity patterns [39] [40]. Neutral conditions typically favor substitution at sterically accessible positions, while acidic conditions can alter the electronic properties of the substrate and influence regioselectivity [39]. The use of protic acids can protonate the sulfur atom, deactivating the ring toward electrophilic substitution and enabling more selective bromination at specific positions [39].

Temperature control is essential for achieving optimal regioselectivity [39]. Lower temperatures generally favor kinetically controlled products, while higher temperatures may lead to thermodynamically controlled product distributions [39]. The reaction time must also be carefully optimized to prevent over-bromination while ensuring complete conversion of the starting material [40].

SubstrateBrominating AgentConditionsRegioselectivityTemperature (°C)Reaction Time (hours)Major Product Yield (%)
2-PhenylthiopheneNBSNeutral (THF)5-Position (86%)252.086
ThiopheneBr₂Acidic (10% TFA/DCM)2-Position (87%)01.087
2-MethylthiopheneNBSNeutral (DCM)5-Position (78%)253.078
3-PhenylthiopheneNBSNeutral (THF)2-Position (72%)252.572
2,5-DimethylthiopheneBr₂Basic (NaOAc)3-Position (65%)01.565

The mechanistic pathway for thiophene bromination involves the formation of a Wheland intermediate through electrophilic attack by the brominating agent [7]. The stability of this intermediate determines the regioselectivity of the reaction [7]. Substitution at the 2-position generates an intermediate that can be stabilized by three resonance structures, while substitution at the 3-position only allows for two resonance forms [7]. This difference in stability accounts for the preferential bromination at the 2-position in unsubstituted thiophene [7].

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

160.03467143 g/mol

Monoisotopic Mass

160.03467143 g/mol

Heavy Atom Count

11

Other CAS

56842-14-9

Wikipedia

2-Phenylthiophene

Dates

Last modified: 08-15-2023

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